molecular formula C6H5ClOS B195636 2-Thiopheneacetyl chloride CAS No. 39098-97-0

2-Thiopheneacetyl chloride

Cat. No. B195636
CAS RN: 39098-97-0
M. Wt: 160.62 g/mol
InChI Key: AJYXPNIENRLELY-UHFFFAOYSA-N
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Patent
US06162813

Procedure details

To a solution of 2-thiophenyl acetic acid (150 mg in 2.5 mL dry methylene chloride) at 0° C. was added 0.004 mL N,N-dimethylformamide followed by the dropwise addition of 0.097 mL of oxalyl chloride. After 15 minutes the mixture was warmed to room temperature and stirred for an additional 2.5 hours. Removal of the solvents in vacuo provided the title compound which was used without purification.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.004 mL
Type
solvent
Reaction Step One
Quantity
0.097 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=O.C(Cl)(=O)C([Cl:13])=O>CN(C)C=O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([Cl:13])=[O:9]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Name
Quantity
0.004 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.097 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvents in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.